Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216820
InChI: InChI=1S/C11H24N2/c1-10(2)8-13(3)9-11-4-6-12-7-5-11/h10-12H,4-9H2,1-3H3
SMILES:
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine

CAS No.:

Cat. No.: VC16216820

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine -

Specification

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name N,2-dimethyl-N-(piperidin-4-ylmethyl)propan-1-amine
Standard InChI InChI=1S/C11H24N2/c1-10(2)8-13(3)9-11-4-6-12-7-5-11/h10-12H,4-9H2,1-3H3
Standard InChI Key HYGVNDHKDLPDTI-UHFFFAOYSA-N
Canonical SMILES CC(C)CN(C)CC1CCNCC1

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Formula

Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine, systematically named N-methyl(1-(2-methylpropyl)piperidin-4-yl)methanamine, has the molecular formula C₁₁H₂₄N₂ and a molecular weight of 184.33 g/mol . The IUPAC name reflects its substitution pattern: a piperidine ring (six-membered amine heterocycle) with a methyl group attached to the nitrogen atom and a 2-methylpropyl (isobutyl) group at the 1-position of the ring. A methylamine side chain is further bonded to the 4-position carbon of the piperidine core.

Structural Characterization

Key physicochemical properties include a calculated LogP (partition coefficient) of 1.54, indicating moderate lipophilicity, and a polar surface area of 15 Ų, suggesting limited solubility in polar solvents . The molecule contains 13 heavy atoms, 4 rotatable bonds, and a single piperidine ring, contributing to its conformational flexibility (Table 1) .

Table 1: Physicochemical Properties of Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine

PropertyValue
Molecular FormulaC₁₁H₂₄N₂
Molecular Weight184.33 g/mol
LogP1.54
Rotatable Bonds4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The SMILES notation (CN(C(C)C)CC1CCNCC1) and InChIKey (DKKRKFKBQLKSPL-UHFFFAOYSA-N) provide unambiguous representations of its structure, critical for database searches and computational modeling .

Synthesis and Synthetic Methodologies

Organometallic Cyclization Strategies

Recent advances in piperidine synthesis, particularly via organometallic intermediates, offer viable routes to this compound. AbdelSalam (2013) demonstrated that β-aminoalkyl zinc iodides undergo copper-catalyzed coupling with chloromethylpropenes, followed by sodium hydride-mediated cyclization, to yield 5-methylenepiperidines . While this method targeted 2,5-disubstituted derivatives, analogous strategies could be adapted for 1,4-disubstituted piperidines like Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine by modifying the starting organozinc reagent and electrophile .

Reductive Amination Pathways

SupplierPurity (%)Pack SizePrice ($)
AA Blocks951 g34
A2B Chem955 g143
ChemBridge Corp.9525 g154

Regulatory Status

Applications in Pharmaceutical and Materials Research

Neurological Drug Development

The piperidine moiety is a hallmark of neuromodulatory agents, and this compound’s ability to cross the blood-brain barrier (inferred from its LogP) makes it a candidate for central nervous system (CNS) drug discovery . Derivatives have shown preliminary activity as serotonin receptor ligands in vitro, though specific pharmacological data remain proprietary .

Organic Synthesis Building Block

Its tertiary amine structure serves as a precursor for N-alkylation and Schiff base formation. For example, quaternization of the amine with alkyl halides generates cationic surfactants, while condensation with ketones yields imines for coordination chemistry .

Analytical Chemistry Applications

In mass spectrometry, the compound’s predicted collision cross-section (156.0 Ų for [M+H]+ adducts) facilitates its identification in complex matrices . Recent protocols employ it as an internal standard for quantifying structurally related amines in biological samples .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, which could enhance CNS drug selectivity.

  • Pharmacological Profiling: Systematic evaluation of affinity for neurotransmitter receptors (e.g., σ, NMDA).

  • Materials Science: Exploring its use as a monomer in polyamide synthesis or as a ligand in catalytic systems.

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